molecular formula C8H6ClNO B1351194 5-Chloro-2-methoxybenzonitrile CAS No. 55877-79-7

5-Chloro-2-methoxybenzonitrile

Cat. No. B1351194
CAS RN: 55877-79-7
M. Wt: 167.59 g/mol
InChI Key: LREABOKKLIVXNA-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzonitrile is a chemical compound with the molecular formula C8H6ClNO . It has an average mass of 167.592 Da and a monoisotopic mass of 167.013794 Da . This compound is also known by other names such as 4-Chloro-2-cyanoanisole and 5-chloro-2-methoxybenzenecarbonitrile .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a nitrile group . The InChI code for this compound is InChI=1S/C8H6ClNO/c1-11-8-3-2-7 (9)4-6 (8)5-10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxybenzonitrile has a molecular weight of 167.59 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a topological polar surface area of 33 Ų . The compound has a complexity of 174 .

Scientific Research Applications

Spectroscopic Studies

5-Chloro-2-methoxybenzonitrile and its derivatives are studied for their spectroscopic properties. For example, a study on 5-Bromo-2-methoxybenzonitrile explored its equilibrium geometric structure through quantum mechanical calculations. This involved analyzing its geometrical parameters and spectroscopic characteristics like FT-IR and FT-Raman spectra. Such studies are crucial in understanding the molecular structure and properties of these compounds (Kumar & Raman, 2017).

Photochemical Reactions

Research on the photochemistry of related compounds, such as 5-chloro-2-hydroxybenzonitrile, has provided insights into their behavior under light exposure. These studies involve transient absorption spectroscopy and product analysis to understand the formation and reaction of transient species (Bonnichon, Grabner, Guyot, & Richard, 1999).

Synthetic Applications

The synthesis of various derivatives of 5-Chloro-2-methoxybenzonitrile for potential medicinal or chemical applications is an area of ongoing research. For instance, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile, a derivative, from vanillin was explored for its potential use in synthesizing complex molecules (Sun & Kao, 1981).

Chemical Properties and Reactions

The chemical behavior of methoxybenzonitriles, including oxidation reactions and the effects of substituents like chloro and cyano groups on these processes, has been studied. These studies help in understanding the reactivity and potential applications of these compounds in various chemical reactions (Orita, Shimizu, Hayakawa, & Takehira, 1989).

Structural Analysis

Research on the structure of related compounds, like dihydrofuran carbonitrile derivatives, provides insights into their molecular geometry and potential applications. Such studies often employ X-ray crystallography and theoretical calculations like DFT to analyze the compounds' structure (Swamy et al., 2020).

Corrosion Inhibition

Some studies have investigated the potential of 2-aminobenzene-1,3-dicarbonitriles derivatives, related to 5-Chloro-2-methoxybenzonitrile, as corrosion inhibitors. These compounds have been shown to protect metals like steel and aluminum from corrosion, which is significant for industrial applications (Verma, Quraishi, & Singh, 2015).

Safety And Hazards

5-Chloro-2-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREABOKKLIVXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384204
Record name 5-chloro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxybenzonitrile

CAS RN

55877-79-7
Record name 5-Chloro-2-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55877-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 5-chloro-2-methoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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